2-Amino-2-isopropyl-4-phosphonobutanoic acid
Description
2-Amino-2-isopropyl-4-phosphonobutanoic acid is an organic compound with the molecular formula C7H16NO5P It is a derivative of aminophosphonic acids, which are known for their structural similarity to amino acids but with a phosphonic acid group replacing the carboxylic acid group
Properties
Molecular Formula |
C7H16NO5P |
|---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
2-amino-3-methyl-2-(2-phosphonoethyl)butanoic acid |
InChI |
InChI=1S/C7H16NO5P/c1-5(2)7(8,6(9)10)3-4-14(11,12)13/h5H,3-4,8H2,1-2H3,(H,9,10)(H2,11,12,13) |
InChI Key |
SEMVEWVPZIKTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCP(=O)(O)O)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-isopropyl-4-phosphonobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-butanediol and chlorosulfonic acid.
Reaction Steps: The process involves multiple steps, including the formation of intermediate compounds through reactions such as esterification, nitrile formation, and reduction.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 2-Amino-2-isopropyl-4-phosphonobutanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-isopropyl-4-phosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H16NO5P
- Molecular Weight : 183.10 g/mol
- IUPAC Name : (2S)-2-amino-4-phosphonobutanoic acid
The compound is characterized by a phosphonic acid group which replaces the carboxylic acid group found in traditional amino acids. This structural modification imparts distinct chemical properties that are pivotal in its applications.
Chemistry
-
Building Block in Organic Synthesis :
- 2-Amino-2-isopropyl-4-phosphonobutanoic acid serves as a key intermediate in the synthesis of complex organic molecules. Its unique phosphonic acid group allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.
-
Catalyst Development :
- The compound is utilized in the development of new materials and as a catalyst in various chemical processes, enhancing reaction efficiencies and product yields.
Biology
- Neurotransmission Modulation :
-
Neuroprotective Effects :
- Research indicates that 2-Amino-2-isopropyl-4-phosphonobutanoic acid may offer neuroprotective benefits against excitotoxicity, a common pathway in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate mGluRs has been linked to protective effects on neuronal cells .
Medicine
- Therapeutic Potential :
- Case Studies :
Mechanism of Action
The mechanism of action of 2-Amino-2-isopropyl-4-phosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site. Additionally, it can bind to receptors and modulate their activity, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phosphonobutanoic acid: Another aminophosphonic acid with similar structural features.
Phosphinothricin: A phosphonic acid derivative used as a herbicide.
Uniqueness
2-Amino-2-isopropyl-4-phosphonobutanoic acid is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties. This structural variation can lead to different reactivity and interaction profiles compared to other similar compounds.
Biological Activity
2-Amino-2-isopropyl-4-phosphonobutanoic acid (AIP4) is a phosphonic acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmission and neuroprotection. This compound is structurally similar to glutamate and has been studied for its interactions with metabotropic glutamate receptors (mGluRs), which play crucial roles in various neurological processes.
AIP4 functions primarily as an antagonist or modulator of mGluRs, particularly the group III receptors, which are negatively coupled to adenylate cyclase. This modulation can influence neurotransmitter release and neuronal excitability. The compound's ability to mimic glutamate allows it to interact with these receptors, impacting synaptic transmission and plasticity .
Biological Activity Overview
The biological activity of AIP4 can be summarized in the following key areas:
- Neurotransmission Modulation : AIP4 has been shown to inhibit excitatory synaptic transmission in various models, particularly within the hippocampus, a critical area for learning and memory. Its IC50 values indicate significant potency in these contexts, with some studies reporting values as low as 130 µM .
- Neuroprotective Effects : Research indicates that AIP4 may offer neuroprotective benefits in models of neurodegeneration. The modulation of mGluRs by AIP4 has been linked to protective effects against excitotoxicity, a common pathway in neurodegenerative diseases .
- Pharmacological Applications : Due to its unique properties, AIP4 is being explored for potential therapeutic applications in conditions such as Parkinson's disease and other neurodegenerative disorders. Its role as a positive allosteric modulator at mGluR4 suggests it could be beneficial in treating akinesia and other motor symptoms associated with these diseases .
Research Findings
Recent studies have elucidated the following findings regarding AIP4:
- Inhibition Potency : AIP4 exhibits varying degrees of potency across different receptor subtypes. For example, analogs of AIP4 have demonstrated enhanced binding affinity and selectivity for mGluR4 compared to other subtypes, indicating potential pathways for therapeutic development .
- Case Studies : In vivo studies have shown that AIP4 administration can lead to significant improvements in motor function in rodent models of Parkinson's disease. These studies highlight the compound's potential as a non-dopaminergic treatment option .
- Structural Insights : Structural studies suggest that the conformational flexibility of AIP4 is crucial for its biological activity. The relationship between its structural conformation and receptor binding has been a focus of research, revealing insights into how modifications could enhance its efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
What are the recommended methods for synthesizing 2-amino-2-isopropyl-4-phosphonobutanoic acid, and how can purity be validated?
Synthesis of this compound typically involves phosphonation of a pre-functionalized amino acid backbone. A common approach is the Michaelis-Arbuzov reaction, where an alkyl halide intermediate reacts with triethyl phosphite under anhydrous conditions . Post-synthesis, purity can be assessed via HPLC (using a C18 column and UV detection at 210 nm) and 1H/31P NMR spectroscopy to confirm structural integrity. For quantification, elemental analysis (C, H, N, P) is recommended to validate stoichiometric ratios. Note that commercial batches may report 95% purity (as per safety data sheets), necessitating further purification via recrystallization or preparative chromatography for sensitive applications .
Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?
Key techniques include:
- 31P NMR : To confirm the presence of the phosphonate group (δ ~20-30 ppm for phosphonates).
- 1H/13C NMR : To resolve the isopropyl group (δ 1.0-1.2 ppm for -CH(CH3)2) and the α-amino proton (δ 3.0-3.5 ppm).
- FT-IR : Look for asymmetric stretching of the phosphonate P=O bond (~1250 cm⁻¹) and NH2 bending (~1600 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ or [M-H]⁻) with <2 ppm error. Cross-referencing with databases like CRC Handbook entries for analogous phosphonates can aid interpretation .
Advanced Research Questions
How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
Discrepancies may arise from assay-specific factors (e.g., pH sensitivity of the phosphonate group or competitive inhibition in enzyme assays). To address this:
- Control for pH : Phosphonates are pH-sensitive; use buffered solutions (e.g., Tris-HCl, pH 7.4) to stabilize ionization states.
- Validate target engagement : Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Assess cellular permeability : Use LC-MS/MS to quantify intracellular concentrations, as poor membrane penetration may explain low activity in cell-based assays .
What strategies are effective for optimizing the stereochemical purity of 2-amino-2-isopropyl-4-phosphonobutanoic acid in asymmetric synthesis?
Chiral resolution remains challenging due to the compound’s zwitterionic nature. Consider:
- Chiral auxiliaries : Temporarily introduce a removable chiral group (e.g., Evans oxazolidinones) during synthesis.
- Enzymatic resolution : Use lipases or proteases to selectively hydrolyze enantiomers.
- Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in situ racemization. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
How should researchers design experiments to probe the mechanism of action of this compound in enzymatic inhibition studies?
A tiered approach is recommended:
Kinetic assays : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots.
Crystallography : Co-crystallize the compound with the target enzyme (e.g., glutamate racemase) to identify binding motifs.
Molecular dynamics (MD) simulations : Model phosphonate-enzyme interactions to predict residence time and binding energy.
Mutagenesis : Validate key residues (e.g., catalytic lysine or aspartate) via site-directed mutagenesis and activity assays .
Methodological Considerations for Data Interpretation
What statistical approaches are suitable for analyzing dose-response data with high variability in phosphonate bioactivity studies?
- Nonlinear regression : Fit data to a four-parameter logistic model (IC50/EC50) using software like GraphPad Prism.
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
- Bootstrap resampling : Estimate confidence intervals for EC50 values when n < 6.
- Meta-analysis : Compare results across studies using standardized effect sizes (e.g., Cohen’s d) if contradictions persist .
How can researchers address solubility limitations of this compound in aqueous assay systems?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins.
- Prodrug strategies : Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to improve hydrophilicity.
- Dynamic light scattering (DLS) : Confirm colloidal stability post-solubilization to avoid false-negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
